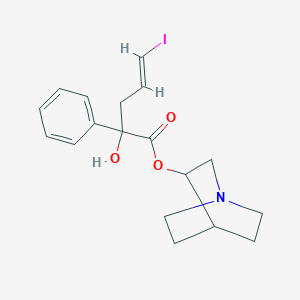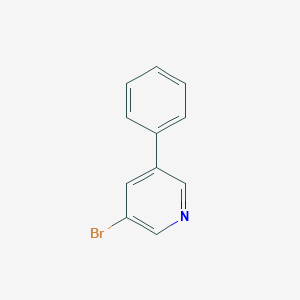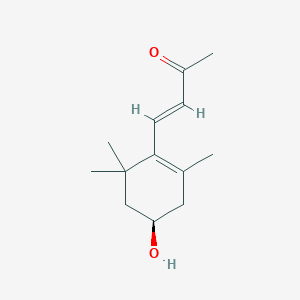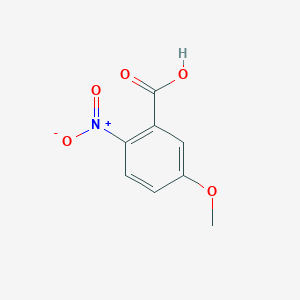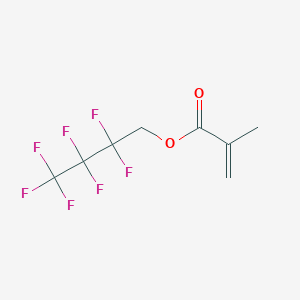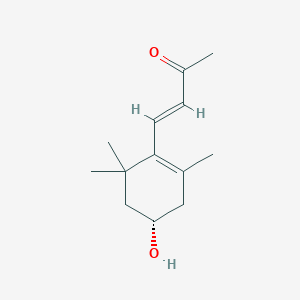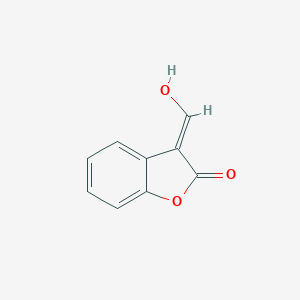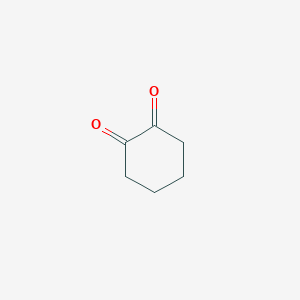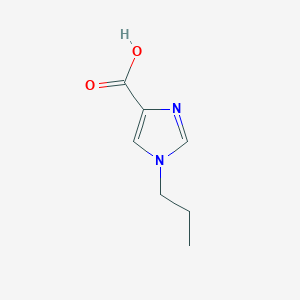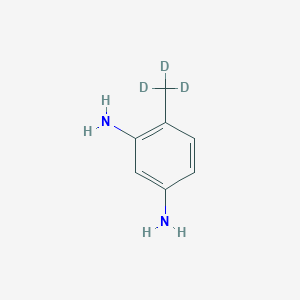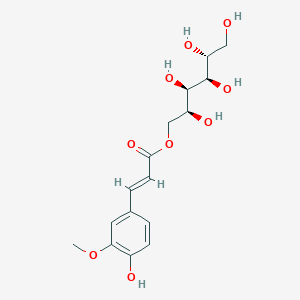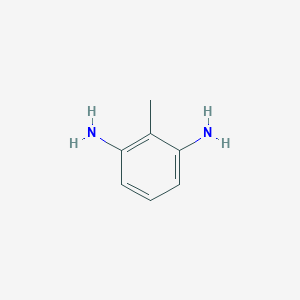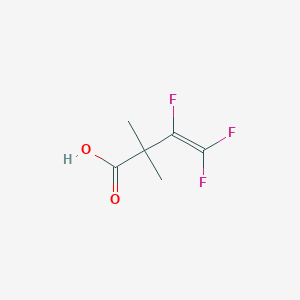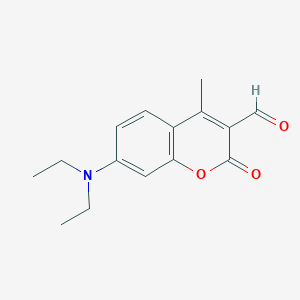
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound belongs to the coumarin family, which is a class of organic compounds that are widely distributed in nature and have various biological activities. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with biomolecules such as DNA and proteins.
生化学的および生理学的効果
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, reduce inflammation, and exhibit antimicrobial activity. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to interact with DNA and proteins, which may contribute to its biological activities.
実験室実験の利点と制限
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has several advantages for lab experiments. This compound is relatively easy to synthesize, and its biological activities have been extensively studied, making it a useful starting material for the synthesis of various bioactive compounds. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to exhibit various biological activities, making it a useful tool for studying different biological processes.
However, there are also some limitations associated with the use of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- in lab experiments. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood, which may limit its use in some studies.
将来の方向性
For the research on this compound include the synthesis of novel bioactive compounds and the elucidation of its mechanism of action.
合成法
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- can be synthesized using different methods. One of the most commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a coumarin intermediate, which is then subjected to further reactions to obtain the desired product. Other methods for synthesizing coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.
科学的研究の応用
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
CAS番号 |
142730-48-1 |
|---|---|
製品名 |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC名 |
7-(diethylamino)-4-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-9H,4-5H2,1-3H3 |
InChIキー |
ICAXYTLHINMBNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
その他のCAS番号 |
142730-48-1 |
同義語 |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
